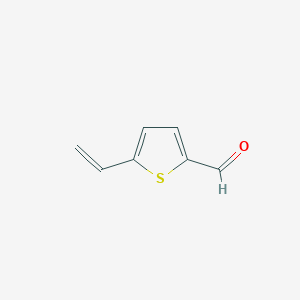

2-Thiophenecarboxaldehyde, 5-ethenyl-

Description

BenchChem offers high-quality 2-Thiophenecarboxaldehyde, 5-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenecarboxaldehyde, 5-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6OS |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

5-ethenylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C7H6OS/c1-2-6-3-4-7(5-8)9-6/h2-5H,1H2 |

InChI Key |

AKTCQZUJSPPWBW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(S1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiophenecarboxaldehyde, 5 Ethenyl and Its Precursors

Strategies for Thiophene (B33073) Ring Functionalization

The functionalization of the thiophene core is a cornerstone of this synthesis. The introduction of a formyl group, typically at the 2-position, is a common initial step, followed by the installation of the ethenyl group at the 5-position.

The introduction of a formyl group onto a thiophene ring can be achieved through several methods, including the Vilsmeier-Haack reaction, carbonylation of halogenated precursors, and oxidation of suitable substrates.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene and its derivatives. semanticscholar.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). jk-sci.comgoogle.com The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the corresponding aldehyde. jk-sci.com

The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com The reaction temperature is dependent on the substrate's reactivity and can range from below 0°C to 80°C. jk-sci.com For thiophene itself, the reaction with DMF and POCl₃ is a common method to produce 2-thiophenecarboxaldehyde. wikipedia.org The reaction conditions can be optimized to achieve high yields. For instance, reacting thiophene with DMF and thionyl chloride at a controlled temperature of 25°C, followed by heating to 78°C for 4 hours, can result in an 86.74% molar yield of 2-thiophenecarboxaldehyde. google.com

The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is influenced by the nature and position of the substituent. Electron-donating groups generally direct the formylation to the adjacent free α-position. In some cases, ipso-formylation, where a substituent is replaced by the formyl group, has been observed in electron-rich 2-chlorothiophenes. researchgate.net

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene | N-methylformanilide, POCl₃ | 25–35°C, 2 h, then 15 h at rt | 2-Thiophenecarboxaldehyde | 71–74 | orgsyn.org |

| Thiophene | DMF, SOCl₂ | 25°C, then 78°C, 4 h | 2-Thiophenecarboxaldehyde | 86.74 | google.com |

| 3-Methoxybenzo[b]thiophene | DMF, POCl₃ | Moderate temperature | 2-Formyl-3-methoxybenzo[b]thiophene | - | rsc.org |

| 2-Methylthiophene | DMF, Phosgene | 60°C, 3 h | 5-Methyl-2-thiophenecarboxaldehyde | High | google.com |

The introduction of a formyl group can also be accomplished through the carbonylation of halogenated thiophenes. This approach involves the reaction of a halothiophene, such as a bromothiophene or iodothiophene, with a source of carbon monoxide in the presence of a transition metal catalyst, typically palladium. organic-chemistry.org

While the direct carbonylation of aryl halides with carbon monoxide gas is a well-established method, recent advancements have focused on the use of CO surrogates for easier handling and improved safety. Formic acid (HCOOH) has been successfully employed as a CO source in the palladium-catalyzed formylation of aryl iodides. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. Another sustainable approach involves the use of carbon dioxide (CO₂) as the carbonyl source in a palladium-catalyzed reductive formylation of aryl iodides, utilizing a silane (B1218182) as the reducing agent. organic-chemistry.org These methods provide a practical route to aromatic aldehydes from readily available aryl halides.

Oxidative methods offer an alternative pathway to thiophenecarboxaldehydes from precursors such as methylthiophenes or thiophenemethanols. The oxidation of a methyl group on the thiophene ring to a formyl group can be challenging as the reaction can often proceed to the more stable carboxylic acid. However, with careful selection of oxidizing agents and reaction conditions, the aldehyde can be obtained. For instance, the conversion of 3-methylthiophene (B123197) to 3-thiophenecarboxaldehyde (B150965) has been achieved via a two-step process involving bromination with N-bromosuccinimide (NBS) to form the bromomethyl derivative, followed by treatment with hexamethylenetetramine (Sommelet reaction). researchgate.net

The oxidation of thiophenemethanols to the corresponding aldehydes is a more direct approach. A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The choice of reagent depends on the substrate's sensitivity and the desired selectivity.

| Precursor | Reagent/Method | Product | Reference |

|---|---|---|---|

| 3-Methylthiophene | 1. NBS; 2. Hexamethylenetetramine | 3-Thiophenecarboxaldehyde | researchgate.net |

| (Thiophen-2-yl)methanol | PCC or Swern Oxidation | 2-Thiophenecarboxaldehyde | General Method |

Once the formyl group is in place at the 2-position of the thiophene ring, the next crucial step is the introduction of the ethenyl (vinyl) group at the 5-position. The Wittig reaction and its variations are paramount for this transformation.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. libretexts.org For the synthesis of 2-Thiophenecarboxaldehyde, 5-ethenyl-, a Wittig reaction would be performed on a precursor such as 5-formyl-2-thiophenecarboxaldehyde is not the target, but rather the introduction of an ethenyl group onto a pre-functionalized thiophene ring. The strategy would involve the Wittig reaction of a 2-thiophenecarboxaldehyde derivative that already has a suitable precursor at the 5-position, or more directly, the Wittig reaction on 2-thiophenecarboxaldehyde to form 2-ethenylthiophene, which would then be formylated at the 5-position. However, the most direct route to the target compound involves the Wittig reaction on a 5-substituted-2-thiophenecarboxaldehyde.

To introduce the ethenyl group, methyltriphenylphosphonium (B96628) bromide is typically used to generate the corresponding ylide, methylenetriphenylphosphorane, upon treatment with a strong base such as n-butyllithium or sodium amide. wikipedia.orglibretexts.org This unstabilized ylide then reacts with the aldehyde functionality of a 5-substituted-2-thiophenecarboxaldehyde to yield the desired 5-ethenyl-2-thiophenecarboxaldehyde. Unstabilized ylides generally favor the formation of the (Z)-alkene, although for a terminal alkene like the ethenyl group, this is not a concern. wikipedia.org

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, tend to produce (E)-alkenes, whereas unstabilized ylides, such as those derived from alkyl halides, predominantly yield (Z)-alkenes. organic-chemistry.org

| Substrate | Wittig Reagent Precursor | Base | Solvent | Product |

|---|---|---|---|---|

| 5-Substituted-2-thiophenecarboxaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 5-Ethenyl-2-thiophenecarboxaldehyde |

Introduction of the Ethenyl Moiety at the 5-Position

Condensation Reactions with 2-Formylthiophene Derivatives

Condensation reactions represent a classical yet effective method for carbon-carbon bond formation. In the context of vinylthiophene synthesis, derivatives of 2-formylthiophene (also known as 2-thiophenecarboxaldehyde) serve as key electrophilic partners. These reactions typically involve the reaction of the aldehyde with a nucleophilic species, often a compound with an active methylene (B1212753) group, followed by a dehydration step to yield the vinyl linkage.

The Knoevenagel condensation, for instance, involves the reaction of thiophene aldehydes with active methylene compounds like malononitrile (B47326) or malonic esters. e-bookshelf.demdpi.com This reaction is often catalyzed by a weak base. Similarly, the Claisen-Schmidt condensation describes the reaction between a thiophene aldehyde and a ketone or another aldehyde under basic or acidic conditions to form a chalcone (B49325) or enone derivative, which contains the vinylthiophene motif. e-bookshelf.deresearchgate.net The reactivity of the methyl groups on azulene (B44059) derivatives has also been exploited in condensation reactions with 2-thiophenecarboxaldehyde in basic media to produce (thien-2-yl)vinyl)azulenes. researchgate.net

These condensation strategies are versatile, allowing for the introduction of various substituents on the vinyl group depending on the choice of the active methylene compound or ketone.

Table 1: Examples of Condensation Reactions with 2-Formylthiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Thiophenecarboxaldehyde | Malononitrile | Ammonium Acetate | 2-(thiophen-2-ylmethylene)malononitrile |

| Substituted 2-Thiophenecarboxaldehyde | Substituted Aromatic Aldehydes | Base (e.g., NaOH) | Chalcone derivative |

| 2-Thiophenecarboxaldehyde | Guaiazulene | Base (e.g., NaOMe) | (2-(thien-2-yl)vinyl)azulene |

Olefination Strategies for Vinyl Group Introduction

Olefination reactions provide a direct and powerful route to introduce the ethenyl (vinyl) group by converting the carbonyl of a 2-formylthiophene derivative into a C=C double bond. The Wittig reaction is a cornerstone of this approach, utilizing a phosphonium (B103445) ylide to react with the thiophene aldehyde. e-bookshelf.de This method is highly reliable for creating the vinyl linkage, although the stereoselectivity (E/Z) can sometimes be a challenge to control.

Another significant method is the Barton-Kellogg olefination, which involves the coupling of a diazo compound with a thioketone to synthesize sterically hindered alkenes. cas.cn While more complex, it offers a pathway to highly substituted vinylthiophenes. These olefination strategies are fundamental in synthetic organic chemistry for the construction of carbon-carbon double bonds. e-bookshelf.decas.cn

Table 2: Key Olefination Strategies

| Reaction Name | Key Reagents | Application |

|---|---|---|

| Wittig Reaction | 2-Formylthiophene derivative, Phosphonium ylide | Direct conversion of the aldehyde group to a vinyl group. e-bookshelf.de |

| Barton-Kellogg Olefination | Diazo compound, Thioketone | Synthesis of sterically hindered vinylthiophenes. cas.cn |

Coupling Reactions in the Synthesis of Substituted Thiophenes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including substituted thiophenes. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity, making them indispensable tools for constructing molecules like 5-ethenyl-2-thiophenecarboxaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The core principle of these reactions involves the palladium-catalyzed coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org This family of reactions includes the Suzuki-Miyaura, Stille, and Sonogashira couplings, each employing a different type of organometallic partner.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, valued for its mild conditions and the environmental compatibility of its boron-based reagents. uwindsor.ca The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.com

This method is highly effective for creating both aryl-thiophene and vinyl-thiophene bonds. nih.gov For the synthesis of 5-ethenyl-2-thiophenecarboxaldehyde, one could envision coupling a 5-halothiophene-2-carboxaldehyde derivative with a vinylboronic acid or ester. The reaction's stereoselectivity can be influenced by the choice of palladium catalyst and ligands, allowing for the synthesis of specific isomers. nih.govbeilstein-journals.org The versatility and functional group tolerance make the Suzuki-Miyaura coupling a powerful tool for synthesizing complex thiophene derivatives. researchgate.netnih.govbeilstein-journals.org

Table 3: Suzuki-Miyaura Coupling Parameters

| Component | Examples | Purpose |

|---|---|---|

| Organic Halide/Triflate | 5-Bromo-2-thiophenecarboxaldehyde, Vinyl triflates | Thiophene core or vinyl partner. |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid pinacol (B44631) ester | Aryl or vinyl group source. nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. beilstein-journals.orgresearchgate.net |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent. |

| Solvent | Dioxane, Toluene, DMF | Provides the reaction medium. |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org This reaction is highly effective for creating C-C bonds between sp²-hybridized carbons, making it well-suited for the synthesis of substituted thiophenes. nih.govuwindsor.ca

In a potential synthesis, a 5-halothiophene derivative could be coupled with a vinylstannane, or conversely, a 5-stannylthiophene derivative could be reacted with a vinyl halide. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org While highly effective, a significant drawback of the Stille coupling is the toxicity of the tin reagents and byproducts. wikipedia.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is unique in this context as it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. organic-chemistry.orglibretexts.org

This reaction is particularly useful for synthesizing ethynyl (B1212043) thiophenes, which are valuable precursors to vinylthiophenes. scielo.org.mx An ethynyl group can be introduced onto the thiophene ring via Sonogashira coupling, for example, by reacting a 5-halothiophene with a terminal alkyne like trimethylsilylacetylene. wikipedia.org The resulting ethynylthiophene can then be selectively reduced to the corresponding vinylthiophene. The mild reaction conditions of the Sonogashira coupling allow for its application in the synthesis of complex molecules. wikipedia.org

Table 4: Sonogashira Coupling Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Aryl/Vinyl Halide | Electrophilic partner | 5-Iodothiophene-2-carboxaldehyde, 1-bromo-4-iodobenzene |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, 3-Ethynylthiophene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary catalyst for the cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates alkyne activation | CuI |

| Base | Deprotonates the alkyne and neutralizes HX | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

Metal-Catalyzed Heterocyclization Approaches

The synthesis of substituted thiophenes via metal-catalyzed heterocyclization represents a powerful, atom-economical strategy. nih.gov This approach typically involves the cyclization of functionalized alkynes that contain a sulfur atom, which acts as an internal nucleophile. The metal catalyst activates the alkyne's triple bond, facilitating an intramolecular nucleophilic attack by the sulfur atom to form the thiophene ring. nih.gov

A notable example is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com This reaction proceeds via a 5-endo-dig S-cyclization pathway. mdpi.com Research has demonstrated that a PdI₂/KI catalytic system is highly effective for this transformation. The process is believed to involve the electrophilic activation of the alkyne's triple bond by the palladium center, followed by the intramolecular attack of the thiol group. nih.govmdpi.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄) as the solvent has been shown to allow for the recycling of the catalytic system without significant loss of activity. nih.gov

| Substrate (1-mercapto-3-yn-2-ols derivative) | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-phenyl-3-mercapto-1-butyn-4-ol | PdI₂ (1 mol%) / KI (10 mol%) | BmimBF₄ | 80°C | 95 | nih.gov |

| 1-(p-tolyl)-3-mercapto-1-butyn-4-ol | PdI₂ (1 mol%) / KI (10 mol%) | BmimBF₄ | 80°C | 94 | nih.gov |

| 1-(p-methoxyphenyl)-3-mercapto-1-butyn-4-ol | PdI₂ (1 mol%) / KI (10 mol%) | BmimBF₄ | 80°C | 96 | nih.gov |

| 1-cyclohexyl-3-mercapto-1-butyn-4-ol | PdI₂ (1 mol%) / KI (10 mol%) | BmimBF₄ | 80°C | 90 | nih.gov |

Base-Promoted Thiocyclization

Base-promoted thiocyclization offers an alternative route to substituted thiophenes, often starting from acyclic precursors. This methodology relies on the use of a strong base to facilitate the cyclization and subsequent aromatization of a sulfur-containing intermediate. mdpi.com

One specific pathway involves the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. The process begins with a sequential allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation. This sequence generates (Z)-2-en-4-yne-1-thiolate derivatives as key intermediates. mdpi.com These intermediates then undergo a 5-exo-dig cyclization, promoted by the base, which leads to the formation of the thiophene ring. mdpi.com This method is effective but can be limited by the need for strong basic conditions and the requirement of an electron-withdrawing group on the starting material to facilitate the reaction. mdpi.com

Advanced Synthetic Protocols for Structurally Related Thiophene Derivatives

The synthesis of thiophenes with specific functionalities, such as the ethenyl group in 2-Thiophenecarboxaldehyde, 5-ethenyl-, often requires more advanced and specialized protocols. These methods provide access to complex, structurally related thiophene derivatives that serve as key building blocks in various applications.

Photochemical Cyclization Methods

Photochemical cyclization is a powerful technique for constructing fused aromatic systems, including those containing a thiophene ring. nih.govacs.org This method is particularly relevant for synthesizing derivatives structurally related to the target compound, such as naphthothiophenes, which can be derived from styrylthiophene precursors. nih.gov The generally accepted mechanism for the photocyclization of 2-styrylthiophene derivatives is analogous to the Mallory reaction of stilbenes. nih.gov

The process is initiated by the photoinduced Z-E isomerization of the styrylthiophene. This is followed by a key photochemical electrocyclic reaction, which forms a transient dihydronaphthothiophene intermediate. nih.gov In the final step, this intermediate is dehydrogenated by an oxidizing agent present in the reaction medium (such as air) to yield the stable, aromatic naphthothiophene product. nih.gov This method is valued for its ability to form complex polycyclic aromatic structures under mild conditions. chim.it

| Precursor | Reaction Type | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 2-Styrylthiophene | Photochemical Electrocyclization | 9a,9b-Dihydronaphthothiophene | Naphthothiophene | nih.gov |

Iodine-Promoted Cyclization of Sulfur-Containing Alkynes

Iodine-promoted cyclization has emerged as an effective method for synthesizing halogenated heterocycles, including iodinated thiophenes. nih.gov This approach utilizes molecular iodine as an inexpensive and readily available electrophilic reagent to induce the cyclization of substrates containing both a sulfur atom and an alkyne functionality. nih.gov The reaction proceeds through the activation of the alkyne by iodine, followed by intramolecular attack of the sulfur nucleophile. mdpi.com

A direct and efficient synthesis of 3-iodothiophenes can be achieved through the iodocyclization of 1-mercapto-3-yn-2-ol derivatives. By treating these substrates with molecular iodine in the presence of a base like sodium bicarbonate (NaHCO₃), the corresponding 3-iodothiophene (B1329286) derivatives are formed in good yields. organic-chemistry.org This reaction is typically carried out at room temperature in a solvent such as acetonitrile. organic-chemistry.org The resulting iodinated thiophenes are valuable intermediates, as the iodine atom can be readily substituted in various cross-coupling reactions to introduce further chemical diversity. nih.gov

Chemical Derivatization for Monomer Synthesis

Thiophene derivatives, including 2-Thiophenecarboxaldehyde, 5-ethenyl-, are crucial monomers for the synthesis of conductive polymers like polythiophenes. nih.gov Chemical derivatization of the thiophene ring is a key strategy to prepare these monomeric precursors with desired functionalities. acs.org These derivatizations often involve transition metal-catalyzed coupling reactions or selective functionalization at specific positions of the thiophene ring. nih.gov

For instance, a Wittig-Horner reaction can be employed to introduce an ethenyl (vinyl) group onto a thiophene aldehyde, a key step toward synthesizing the target compound or related monomers. nih.gov Another important derivatization is selective iodination, which introduces an iodine atom that can subsequently participate in polymerization reactions, such as FeCl₃-mediated oxidative coupling. nih.gov The synthesis of (S)-(+)-2-iodo-3-(2-methylbutyl)thiophene is an example where selective iodination of the thiophene ring at the 2-position creates a monomer ready for polymerization into a chiral polythiophene. nih.gov These derivatization strategies are fundamental for creating custom-designed thiophene monomers for advanced material applications. nih.gov

Reactivity and Reaction Mechanisms of 2 Thiophenecarboxaldehyde, 5 Ethenyl

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 2-Thiophenecarboxaldehyde, 5-ethenyl- is a primary site for chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by various nucleophiles. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the intermediate yields an alcohol. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, forming a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. libretexts.org

While specific research on 2-Thiophenecarboxaldehyde, 5-ethenyl- is limited, its aldehyde group is expected to react with a variety of carbon and heteroatom nucleophiles. For instance, reaction with Grignard reagents or acetylides would lead to the formation of secondary alcohols, and reaction with hydrogen cyanide would form a cyanohydrin. youtube.comkhanacademy.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | (5-Ethenylthiophen-2-yl)methanol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 2-(5-Ethenylthiophen-2-yl)-2-hydroxyacetonitrile |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 1-(5-Ethenylthiophen-2-yl)ethanol |

| Acetylide Ion | Sodium Acetylide (HC≡CNa) | 1-(5-Ethenylthiophen-2-yl)prop-2-yn-1-ol |

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Condensation reactions are a vital class of reactions for aldehydes, resulting in the formation of a larger molecule with the elimination of a small molecule, typically water.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. researchgate.netresearchgate.net The reaction is a cornerstone for carbon-carbon bond formation. sphinxsai.com For 2-Thiophenecarboxaldehyde, 5-ethenyl-, this reaction would proceed by the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new C=C double bond. researchgate.net

Table 2: Knoevenagel Condensation of 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Active Methylene Compound | Base Catalyst | Predicted Product |

|---|---|---|

| Diethyl Malonate | Piperidine | Diethyl 2-((5-ethenylthiophen-2-yl)methylene)malonate |

| Malononitrile (B47326) | Triethylamine | 2-((5-Ethenylthiophen-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Pyrrolidine | Ethyl 2-cyano-3-(5-ethenylthiophen-2-yl)acrylate |

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. ekb.eg The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the imine (C=N) functional group. researchgate.net This reaction is typically reversible and can be driven to completion by removing the water formed. derpharmachemica.com Thiophene-2-carboxaldehyde and its derivatives are known to readily form Schiff bases with various amines. researchgate.netnih.govresearchgate.net

Table 3: Schiff Base Formation from 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Primary Amine | Reaction Conditions | Predicted Product (Schiff Base) |

|---|---|---|

| Aniline (B41778) | Ethanol (B145695), Reflux | N-((5-Ethenylthiophen-2-yl)methylene)aniline |

| Ethylamine | Methanol, Acetic Acid (cat.) | N-((5-Ethenylthiophen-2-yl)methylene)ethanamine |

| 2-Aminophenol | Ethanol, Reflux | 2-(((5-Ethenylthiophen-2-yl)methylene)amino)phenol |

Reductions and Oxidations at the Carbonyl Center

The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are highly effective for this purpose. ugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. scispace.comorientjchem.org Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The oxidation mechanism varies with the reagent used. It is important to note that strong oxidizing agents like hot KMnO₄ can also cleave the ethenyl group, so milder conditions would be required to selectively oxidize the aldehyde.

Table 4: Reduction and Oxidation of the Aldehyde Group

| Transformation | Reagent | Predicted Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Methanol | (5-Ethenylthiophen-2-yl)methanol |

| Oxidation | Tollens' Reagent [Ag(NH₃)₂]⁺ | 5-Ethenylthiophene-2-carboxylic acid |

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) in H₂SO₄ | 5-Ethenylthiophene-2-carboxylic acid |

Reactions Involving the Ethenyl Functional Group

The ethenyl (vinyl) group provides a second site of reactivity, characterized by the high electron density of its pi bond, making it susceptible to electrophilic attack and capable of undergoing polymerization. libretexts.org

Electrophilic Addition Reactions

Electrophilic addition is the characteristic reaction of alkenes. savemyexams.com The reaction is initiated by an electrophile (E⁺) that attacks the electron-rich double bond, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu⁻). dalalinstitute.com

For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the addition of an unsymmetrical reagent like HBr is expected to follow Markovnikov's rule. libretexts.org The proton (electrophile) will add to the terminal carbon of the vinyl group, leading to the formation of a more stable secondary carbocation adjacent to the thiophene (B33073) ring. The bromide ion (nucleophile) will then attack this carbocation. libretexts.org

Table 5: Electrophilic Addition to the Ethenyl Group

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Product (Markovnikov Addition) |

|---|---|---|---|

| Hydrogen Bromide (HBr) | H⁺ | Br⁻ | 5-(1-Bromoethyl)-2-thiophenecarboxaldehyde |

| Water (H₂O) in H₂SO₄ | H⁺ | H₂O | 5-(1-Hydroxyethyl)-2-thiophenecarboxaldehyde |

| Bromine (Br₂) | Br⁺ (induced dipole) | Br⁻ | 5-(1,2-Dibromoethyl)-2-thiophenecarboxaldehyde |

Radical Polymerization Mechanisms

The ethenyl group of 2-Thiophenecarboxaldehyde, 5-ethenyl- can act as a monomer in radical polymerization, a chain reaction used to form long polymer chains. youtube.com This process generally consists of three key stages: initiation, propagation, and termination. nih.gov

Initiation: A radical initiator (e.g., a peroxide or AIBN) thermally decomposes to form free radicals. This radical then adds to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight. nih.gov

Termination: The growth of the polymer chain is halted when two radical species react with each other, either by combination (coupling) or disproportionation.

The resulting polymer, poly(5-formyl-2-thienyl ethylene), would feature a carbon-carbon backbone with pendant 5-formyl-2-thienyl groups. The properties of such a polymer would be influenced by these functional side chains. While polymerization of thiophene derivatives is a known field, specific studies on the radical polymerization of this particular monomer are not widely documented. mdpi.comjournalskuwait.orgmdpi.com

Table 6: Mechanism of Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | A radical initiator (R•) attacks the vinyl group of the monomer (M) to form a monomer radical (R-M•). |

| Propagation | The monomer radical (R-M•) repeatedly adds to other monomer units (M), forming a growing polymer chain radical (R-Mₙ-M•). |

| Termination | Two growing polymer radicals combine to form a stable polymer chain, or one radical abstracts a hydrogen from another, terminating both chains. |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group at the 5-position of the thiophene ring provides a potential diene system in conjunction with the C3-C4 double bond of the ring, making it a candidate for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, the aromatic character of the thiophene ring imparts a significant resonance stabilization energy that must be overcome for it to act as a diene. This generally makes thiophene and its derivatives poor dienes in thermal Diels-Alder reactions.

The presence of the electron-withdrawing 2-carboxaldehyde group is expected to further decrease the electron density of the thiophene ring, thereby reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Research on vinyl-substituted five-membered heterocycles has indicated that furan (B31954) and thiophene analogues bearing electron-withdrawing groups on the vinyl substituent are often unreactive towards dienophiles like maleic anhydride. While no specific studies on the Diels-Alder reactivity of 2-Thiophenecarboxaldehyde, 5-ethenyl- have been reported, it is reasonable to predict that it would be a reluctant diene under standard thermal conditions.

To facilitate cycloaddition, high pressures or the use of highly reactive dienophiles might be necessary. Alternatively, the reaction could potentially proceed under inverse-electron-demand Diels-Alder conditions if a sufficiently electron-rich dienophile is employed.

Hypothetical Diels-Alder Reaction Outcomes:

| Dienophile | Reaction Conditions | Expected Product | Predicted Yield |

| Maleic Anhydride | Thermal (High Temp.) | No reaction or low yield of adduct | < 5% |

| N-Phenylmaleimide | High Pressure (15 kbar) | Tricyclic adduct | Low to moderate |

| Tetracyanoethylene | Lewis Acid Catalysis | Charge-transfer complex or cycloadduct | Moderate |

| Dimethyl acetylenedicarboxylate | Thermal (Sealed tube) | Benzo[b]thiophene derivative (after aromatization) | Low |

Note: The data in this table is hypothetical and based on the known reactivity of similar thiophene derivatives. Specific experimental validation for 2-Thiophenecarboxaldehyde, 5-ethenyl- is not available in the cited literature.

Reactivity of the Thiophene Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of thiophene. The sulfur atom can stabilize the intermediate carbocation (the sigma complex) through its lone pairs, making thiophene more reactive than benzene. Substitution typically occurs preferentially at the C2 (α) position. In 2-Thiophenecarboxaldehyde, 5-ethenyl-, both the 2- and 5-positions are substituted.

The formyl group at the C2 position is a strong deactivating group and a meta-director. The ethenyl group at the C5 position is generally considered a weak activating group and is ortho, para-directing. In this case, the available positions for substitution are C3 and C4. The directing effects of the existing substituents will determine the regiochemical outcome of an electrophilic attack.

Given the strong deactivating and meta-directing nature of the aldehyde, electrophilic substitution would be significantly disfavored. However, if forced to react under harsh conditions, the substitution would likely be directed to the C4 position, which is "meta" to the aldehyde and "ortho" to the vinyl group. The C3 position is "ortho" to the deactivating aldehyde, making it less favorable for attack.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophile (Reagent) | Major Product | Minor Product |

| Br₂ / FeBr₃ | 4-Bromo-5-ethenyl-2-thiophenecarboxaldehyde | 3-Bromo-5-ethenyl-2-thiophenecarboxaldehyde |

| HNO₃ / H₂SO₄ | 5-Ethenyl-4-nitro-2-thiophenecarboxaldehyde | 5-Ethenyl-3-nitro-2-thiophenecarboxaldehyde |

| SO₃ / H₂SO₄ | 5-Ethenyl-2-formylthiophene-4-sulfonic acid | 5-Ethenyl-2-formylthiophene-3-sulfonic acid |

| CH₃COCl / AlCl₃ | 4-Acetyl-5-ethenyl-2-thiophenecarboxaldehyde | 3-Acetyl-5-ethenyl-2-thiophenecarboxaldehyde |

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted thiophenes. Specific experimental verification for 2-Thiophenecarboxaldehyde, 5-ethenyl- is lacking in the available literature.

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The formyl group, after in situ protection (e.g., as an N,N-dimethylhydrazone or by addition of a lithium amide to form a tetrahedral intermediate), can act as a directing group.

In the case of 2-Thiophenecarboxaldehyde, 5-ethenyl-, the protected aldehyde at the C2 position could direct lithiation to the C3 position. The ethenyl group at C5 is not a strong directing group. Therefore, treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA), following protection of the aldehyde, would be expected to result in the formation of a 3-lithiated species. This lithiated intermediate could then be trapped with various electrophiles to introduce a range of substituents at the C3 position.

Mechanistic Investigations of Synthetic Transformations

Reaction Kinetics and Pathway Elucidation

Detailed mechanistic studies involving reaction kinetics and pathway elucidation for synthetic transformations of 2-Thiophenecarboxaldehyde, 5-ethenyl- are not well-documented in the scientific literature. However, for any potential reaction, such as an electrophilic addition to the vinyl group or a nucleophilic addition to the aldehyde, standard kinetic analyses could be employed. For example, by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography, the rate law and rate constants for the reaction could be determined.

For a hypothetical reaction, such as the bromination of the ethenyl group, one could investigate the reaction order with respect to the thiophene derivative and bromine to elucidate the mechanism (e.g., whether it proceeds through a cyclic bromonium ion intermediate).

Derivatization Chemistry of 2 Thiophenecarboxaldehyde, 5 Ethenyl

Formation of Schiff Bases and Imines

The aldehyde group of 2-thiophenecarboxaldehyde is known to readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reactivity is a cornerstone of its derivatization chemistry.

Condensation with Amines

It is anticipated that 2-Thiophenecarboxaldehyde, 5-ethenyl- would react with various primary amines (both aliphatic and aromatic) to yield the corresponding Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The general reaction is catalyzed by a few drops of acid and is often carried out in a solvent like ethanol (B145695). orientjchem.org For the parent compound, 2-thiophenecarboxaldehyde, condensation with aniline (B41778) and substituted anilines has been reported to proceed efficiently in an ethanol medium with catalytic amounts of concentrated H2SO4. orientjchem.org

Table 1: Expected Condensation Reactions with Amines

| Amine Reactant | Expected Schiff Base Product |

|---|---|

| Aniline | N-((5-ethenylthiophen-2-yl)methylene)aniline |

| Ethylamine | N-((5-ethenylthiophen-2-yl)methylene)ethanamine |

Complexation with Transition Metal Ions

Schiff bases derived from heterocyclic aldehydes are excellent ligands for a variety of transition metal ions due to the presence of the imine nitrogen atom, which can act as a donor site. nih.govorientjchem.org Schiff bases formed from 2-thiophenecarboxaldehyde and its derivatives have been shown to form stable complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netacs.org These complexes often exhibit interesting geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. researchgate.net For instance, Schiff bases derived from 2-thiophenecarboxaldehyde and aminobenzoic acid coordinate with metal ions in a terdentate manner involving the carboxylate oxygen, azomethine nitrogen, and the thiophene (B33073) sulfur. nih.gov It is therefore highly probable that Schiff bases of 2-Thiophenecarboxaldehyde, 5-ethenyl- would also demonstrate robust chelating properties.

Table 2: Potential Transition Metal Complexes of a Hypothetical Schiff Base Ligand (L) derived from 2-Thiophenecarboxaldehyde, 5-ethenyl- and 2-Aminobenzoic acid

| Metal Ion | Potential Complex Formula | Expected Geometry |

|---|---|---|

| Co(II) | [Co(L)2] | Octahedral |

| Ni(II) | [Ni(L)2] | Octahedral |

| Cu(II) | [Cu(L)2] | Octahedral |

Modifications at the Aldehyde Group

The aldehyde functional group is one of the most versatile in organic chemistry, allowing for a wide range of transformations.

Carboxylic Acid and Ester Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. For the parent compound, 2-thiophenecarboxaldehyde can be oxidized to form 2-thiophenecarboxylic acid. wikipedia.orgwikipedia.org This transformation is a common synthetic route. wikipedia.org Following oxidation to the carboxylic acid, standard esterification methods can be employed to produce a variety of ester derivatives. The direct conversion of thiophene derivatives to their corresponding carboxylic acid esters has been achieved using a CCl4–ROH system with various metal catalysts. semanticscholar.orgresearchgate.net This suggests that 5-ethenyl-2-thiophenecarboxaldehyde could be converted to 5-ethenyl-2-thiophenecarboxylic acid and its subsequent esters.

Imine-Based Derivatives (e.g., Oxime Ether Formation)

Beyond simple Schiff bases, the aldehyde can react with hydroxylamine (B1172632) to form an oxime. This oxime can then be O-alkylated to form oxime ethers. This two-step process, or sometimes a one-pot synthesis, is a common method for producing oxime ethers from aldehydes and ketones. nih.gov Research on oxime ethers derived from 2-acetylthiophene (B1664040) (a related compound) indicates that this chemistry is applicable to the thiophene ring system. nih.gov Therefore, 2-Thiophenecarboxaldehyde, 5-ethenyl- is expected to react with hydroxylamine hydrochloride and subsequently with alkyl halides in the presence of a base to yield the corresponding oxime ethers.

Modifications at the Ethenyl Group

The ethenyl (vinyl) group is a reactive functional group that can undergo a variety of addition and polymerization reactions. While no specific literature exists for the modification of the ethenyl group on 2-Thiophenecarboxaldehyde, 5-ethenyl-, general reactions of vinyl groups can be inferred. These include electrophilic additions (e.g., halogenation, hydrohalogenation), radical additions, and participation in polymerization reactions. The electronic properties of the 2-formyl-5-thienyl substituent would influence the reactivity of the vinyl group towards these transformations. For example, vinyl sulfides can be synthesized through the photoredox-catalyzed coupling of alkenyl halides with benzenethiols, indicating a potential pathway for derivatization at a vinyl group attached to a sulfur-containing ring system. researchgate.net

Hydrogenation and Halogenation

The ethenyl substituent of 2-Thiophenecarboxaldehyde, 5-ethenyl- is susceptible to classic electrophilic addition reactions, including hydrogenation and halogenation.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group to yield 5-ethyl-2-thiophenecarboxaldehyde. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure the selective reduction of the double bond without affecting the aldehyde group or the thiophene ring. The resulting 5-ethyl-2-thiophenecarboxaldehyde is a valuable derivative in its own right, with applications in various chemical syntheses.

Halogenation: The vinyl group readily undergoes halogenation with agents like bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via an electrophilic addition mechanism, leading to the formation of a 1,2-dihaloethyl substituent at the 5-position of the thiophene ring. The reaction is typically carried out in an inert solvent at low temperatures to minimize side reactions. The resulting dihalogenated derivatives serve as versatile intermediates for further functionalization through nucleophilic substitution or elimination reactions.

| Reaction | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C | 5-ethyl-2-thiophenecarboxaldehyde |

| Bromination | Br₂ | 5-(1,2-dibromoethyl)-2-thiophenecarboxaldehyde |

| Chlorination | Cl₂ | 5-(1,2-dichloroethyl)-2-thiophenecarboxaldehyde |

Post-Polymerization Functionalization via Vinyl Moieties

Polymers derived from 2-Thiophenecarboxaldehyde, 5-ethenyl- possess pendant vinyl groups along the polymer backbone, which serve as valuable handles for post-polymerization modification. This approach allows for the synthesis of a variety of functional polymers from a single parent polymer. One of the most efficient methods for functionalizing these vinyl groups is through thiol-ene "click" chemistry. researchgate.netrsc.orgrsc.org

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, which can be initiated either thermally or photochemically. nih.gov This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal strategy for polymer modification. researchgate.net By reacting the vinyl-functionalized polythiophene with various thiols, a diverse array of side-chain functionalities can be introduced.

For instance, reaction with mercaptoethanol would introduce hydroxyl groups, enhancing the polymer's hydrophilicity. Similarly, using thioglycolic acid would append carboxylic acid moieties, which can be used for further conjugation or to impart pH-responsiveness. This strategy has been successfully employed for the functionalization of other polymers bearing pendant vinyl groups, leading to materials with tailored properties for applications such as drug delivery and surface modification. nih.govresearchgate.net

Table of Potential Thiol-Ene Functionalizations:

| Thiol Reagent | Introduced Functionality | Potential Application |

|---|---|---|

| Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, biocompatibility |

| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsive materials, bioconjugation |

| 3-Mercaptopropyl)trimethoxysilane | Silane (B1218182) | Adhesion promotion, surface modification |

Functionalization of the Thiophene Ring System

Beyond the reactivity of the ethenyl and aldehyde groups, the thiophene ring itself can undergo further functionalization, primarily through electrophilic substitution and ring-fusion reactions.

Substitution Reactions (e.g., Halogenation of 5-Ethenyl-2-Thiophenecarboxaldehyde Derivatives)

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophiles and directs incoming substituents primarily to the 4- and 5-positions. Since the 5-position is already substituted, electrophilic attack is expected to occur at the 4-position.

Halogenation, such as bromination, of 2-thiophenecarboxaldehyde derivatives often requires a Lewis acid catalyst, like aluminum chloride (AlCl₃), to activate the substrate. Studies on the bromination of the AlCl₃ complex of 2-formylthiophene have shown that substitution is directed to the 4-position. researchgate.net This is attributed to the complexation of the Lewis acid with the carbonyl oxygen, which further enhances the electron-withdrawing nature of the aldehyde group, thus deactivating the adjacent 3-position and favoring substitution at the 4-position. researchgate.net Therefore, it is anticipated that the bromination of 5-ethenyl-2-thiophenecarboxaldehyde under similar conditions would yield 4-bromo-5-ethenyl-2-thiophenecarboxaldehyde.

| Reaction | Position of Substitution | Product |

| Electrophilic Bromination | 4-position | 4-Bromo-5-ethenyl-2-thiophenecarboxaldehyde |

Fusion with Other Heterocyclic Systems

The thiophene ring of 2-thiophenecarboxaldehyde derivatives can serve as a scaffold for the construction of fused heterocyclic systems, such as thienopyridines and thienopyrimidines. researchgate.netkuleuven.bemdpi.com These fused systems are of significant interest due to their diverse biological and electronic properties. ekb.egresearchgate.net

The synthesis of these fused rings often involves multi-step sequences starting from appropriately functionalized thiophenes. For example, the construction of a thieno[2,3-c]pyridine (B153571) ring can be achieved from 2-acetylthiophene through a series of reactions including triazole formation, Pomeranz-Fritsch cyclization, and a denitrogenative transformation. kuleuven.benih.gov While starting directly from 5-ethenyl-2-thiophenecarboxaldehyde would require modification of the aldehyde group, this illustrates a general strategy for ring fusion.

Another common approach to synthesizing thienopyrimidines involves the use of 2-amino-3-cyanothiophene or 2-amino-3-carboethoxythiophene derivatives. mdpi.comnih.gov These precursors can be cyclized with various one-carbon synthons, such as formamide (B127407) or isothiocyanates, to form the fused pyrimidine (B1678525) ring. ekb.egnih.gov Although not a direct reaction of 5-ethenyl-2-thiophenecarboxaldehyde, the aldehyde group could potentially be converted to a nitrile or an ester group, followed by the introduction of an amino group at the 3-position, to access the necessary precursors for such cyclization reactions.

Polymerization Studies of 2 Thiophenecarboxaldehyde, 5 Ethenyl

Monomer Design and Synthesis for Polymerization

The successful polymerization of any monomer is predicated on its efficient and high-purity synthesis. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the synthetic strategy must selectively introduce the ethenyl group at the 5-position of the 2-thiophenecarboxaldehyde core.

While specific literature detailing the synthesis of 5-ethenylthiophene-2-carbaldehyde is scarce, a plausible synthetic route can be devised based on analogous reactions reported for similar heterocyclic compounds. A common and effective method for the introduction of a vinyl group onto an aromatic or heteroaromatic ring is the Wittig reaction.

This approach would likely start from a readily available precursor, 5-bromo-2-thiophenecarboxaldehyde. The aldehyde group would first need to be protected to prevent its reaction with the Wittig reagent. A common protecting group for aldehydes is the formation of an acetal, for instance, by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst. The protected 5-bromo-2-thiophenecarboxaldehyde could then undergo a metal-halogen exchange, for example with n-butyllithium, followed by reaction with a suitable electrophile to introduce the vinyl group. However, a more direct approach would be a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a vinyl-containing organometallic reagent.

Alternatively, a Wittig reaction on 5-formyl-2-thiophenecarboxaldehyde (if the aldehyde at the 2-position is selectively protected) or a related derivative could be employed. For instance, the synthesis of 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran has been achieved through a Vilsmeier-Haack reaction followed by a Wittig reaction. mdpi.comresearchgate.net A similar strategy could be adapted for the thiophene (B33073) analogue.

A hypothetical synthetic scheme is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Thiophenecarboxaldehyde | Protecting group (e.g., ethylene glycol, p-toluenesulfonic acid) | Protected 2-thiophenecarboxaldehyde |

| 2 | Protected 2-thiophenecarboxaldehyde | N-Bromosuccinimide | 5-Bromo-2-(protected)thiophenecarboxaldehyde |

| 3 | 5-Bromo-2-(protected)thiophenecarboxaldehyde | Vinyltributyltin, Pd(PPh₃)₄ (Stille coupling) | 5-Ethenyl-2-(protected)thiophenecarboxaldehyde |

| 4 | 5-Ethenyl-2-(protected)thiophenecarboxaldehyde | Acidic workup | 2-Thiophenecarboxaldehyde, 5-ethenyl- |

The synthesis of various thiophene-based aldehyde derivatives for polymerization has been explored to introduce functionality into conducting polymers. For instance, an EDOT-aldehyde derivative has been prepared through a two-step synthesis and subsequently polymerized. mdpi.com In cases where direct polymerization of a thiophene-aldehyde was challenging, a strategy involving the synthesis of a trimer, where the thiophene-aldehyde is flanked by more readily polymerizable units like EDOT, has been successfully employed. mdpi.com These approaches highlight the modularity in designing thiophene-based monomers for specific polymerization methods and desired polymer properties.

Homopolymerization Mechanisms

The homopolymerization of 2-Thiophenecarboxaldehyde, 5-ethenyl- can potentially proceed through several mechanisms, primarily involving either the thiophene ring or the ethenyl group.

Oxidative polymerization is a common method for the synthesis of polythiophenes, leading to conjugated polymers with interesting electronic and optical properties. researchgate.netrsc.org This process involves the coupling of thiophene rings at their 2- and 5-positions.

Chemical Oxidative Polymerization: This method typically employs strong oxidizing agents such as iron(III) chloride (FeCl₃). The polymerization of thiophene derivatives with FeCl₃ is a well-established procedure. researchgate.net For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the polymerization would be expected to proceed through the coupling of the thiophene rings. However, the presence of the aldehyde and ethenyl groups could influence the reaction. The aldehyde group is an electron-withdrawing group, which can increase the oxidation potential of the monomer, making polymerization more difficult compared to unsubstituted thiophene. The ethenyl group might also be susceptible to side reactions under the strongly oxidizing conditions.

Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on an electrode surface to form a polymer film. rsc.orgresearchgate.net The polymerization of thiophene and its derivatives via electrochemical methods is a widely studied field. rsc.org The applied potential for polymerization is a critical parameter and is influenced by the substituents on the thiophene ring. Similar to chemical oxidation, the electron-withdrawing nature of the aldehyde group would likely necessitate a higher oxidation potential for the polymerization of 2-Thiophenecarboxaldehyde, 5-ethenyl-. The resulting polymer film would be expected to be a conducting polymer, with its properties modulated by the pendant aldehyde and ethenyl groups.

Acid-catalyzed polymerization of thiophene derivatives can also lead to the formation of polythiophenes. For instance, thiophene-2-carbaldehyde (B41791) has been polymerized using hydrochloric acid as a catalyst in an alcohol solvent. acs.org The proposed mechanism involves the electrophilic addition at the aldehyde group. In the case of 2-Thiophenecarboxaldehyde, 5-ethenyl-, a similar acid-catalyzed polymerization involving the aldehyde group could be envisioned. Additionally, the ethenyl group could potentially participate in cationic polymerization initiated by the acid, leading to a more complex polymer structure. The acidic conditions could also lead to side reactions involving both the aldehyde and the vinyl group.

Copolymerization Strategies

The presence of the ethenyl group in 2-Thiophenecarboxaldehyde, 5-ethenyl- opens up a wide range of possibilities for copolymerization with other vinyl monomers. This would allow for the incorporation of the functional thiophene-aldehyde unit into a variety of polymer backbones, thereby tailoring the properties of the resulting materials.

Vinylthiophenes are known to undergo copolymerization with various conventional vinyl monomers. For example, 2-vinylthiophene (B167685) has been copolymerized with monomers such as α-vinylpyridine, o-chlorostyrene, and α-methylstyrene. acs.org The reactivity ratios in these copolymerizations determine the composition and sequence distribution of the resulting copolymer.

Given the structural analogy of 5-substituted 2-vinylthiophenes to para-substituted styrenes, it is expected that 2-Thiophenecarboxaldehyde, 5-ethenyl- can be copolymerized with a wide array of comonomers via different polymerization mechanisms. acs.org

Radical Copolymerization: Free radical polymerization is a versatile method for the copolymerization of vinyl monomers. The ethenyl group of 2-Thiophenecarboxaldehyde, 5-ethenyl- would be susceptible to radical attack, allowing for its incorporation into polymer chains with comonomers like styrene, acrylates, and methacrylates. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylthiophene derivatives, enabling the synthesis of well-defined block copolymers.

Anionic Copolymerization: Living anionic polymerization offers excellent control over molecular weight and architecture. The anionic polymerization of 5-substituted 2-vinylthiophenes has been investigated, and the polymerizability is influenced by the nature of the substituent at the 5-position. acs.org The electron-withdrawing aldehyde group in 2-Thiophenecarboxaldehyde, 5-ethenyl- would likely enhance the monomer's reactivity towards anionic initiation. This would enable the synthesis of block copolymers with well-defined segments containing the thiophene-aldehyde functionality.

A summary of potential copolymerization strategies is provided in the table below:

| Polymerization Method | Comonomer Examples | Potential Polymer Architecture |

| Radical Copolymerization | Styrene, Methyl Methacrylate, Acrylonitrile | Statistical or Gradient Copolymers |

| Controlled Radical Polymerization (e.g., RAFT) | Styrene, Acrylates | Block Copolymers, Star Polymers |

| Anionic Copolymerization | Styrene, Dienes, Methacrylates | Block Copolymers, Well-defined architectures |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the polymerization and resulting polymer architectures of the compound "2-Thiophenecarboxaldehyde, 5-ethenyl-" to fulfill the detailed article outline as requested.

The provided structure, which includes specific subsections such as "Statistical Copolymerization with Vinyl Monomers," "Block and Graft Copolymer Architectures," "Regioregularity Control," "Dendrimeric and Oligomeric Systems," and "Particle Formation and Colloidal Stability," presupposes a significant and detailed body of research that does not appear to be publicly available for this particular monomer.

While general principles of vinyl polymerization, polythiophene synthesis, and the creation of complex polymer architectures are well-documented for other monomers, applying this information to "2-Thiophenecarboxaldehyde, 5-ethenyl-" without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. These calculations can elucidate molecular orbitals, charge distribution, and the nature of chemical bonds, which are crucial for understanding reactivity and potential applications in materials science.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

A detailed search of scientific databases and computational chemistry literature did not yield any specific studies that have calculated the HOMO-LUMO energies or the energy gap for 2-Thiophenecarboxaldehyde, 5-ethenyl-. While DFT studies have been performed on a variety of other thiophene (B33073) derivatives, the specific electronic properties of the 5-ethenyl substituted 2-thiophenecarboxaldehyde have not been reported.

Analysis of Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules with electron-donating and electron-accepting groups. The analysis of charge transfer characteristics is important for understanding the photophysical properties of a molecule, such as its absorption and emission spectra, and its potential use in optoelectronic devices.

No specific studies analyzing the charge transfer characteristics of 2-Thiophenecarboxaldehyde, 5-ethenyl- were found in the reviewed literature. Such an analysis would typically involve calculating the charge distribution in the ground and excited states to identify the nature and extent of charge transfer upon excitation.

Spin Density Distribution in Radical Cations for Polymerization Prediction

The distribution of spin density in the radical cation of a monomer is a key indicator of the regiochemistry of its polymerization. For conjugated monomers like 2-Thiophenecarboxaldehyde, 5-ethenyl-, understanding the spin density distribution would help predict the most likely positions for coupling during electropolymerization, thus providing insight into the resulting polymer's structure and properties.

Despite the relevance of this information for materials science, no research articles were identified that specifically report on the calculation of the spin density distribution for the radical cation of 2-Thiophenecarboxaldehyde, 5-ethenyl-.

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations are used to explore the three-dimensional structure of a molecule and its dynamic behavior. These studies are essential for understanding how a molecule's shape and flexibility influence its physical properties and interactions with other molecules.

Studies of Rotational Barriers around Bonds

The presence of single bonds in a molecule allows for rotation of the connected functional groups. The energy required for this rotation, known as the rotational barrier, influences the molecule's conformational flexibility. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, key rotational barriers would be around the bond connecting the thiophene ring to the aldehyde group and the bond connecting the ring to the ethenyl (vinyl) group.

A thorough literature search did not uncover any computational studies that have calculated the rotational barriers for 2-Thiophenecarboxaldehyde, 5-ethenyl-.

Conformer Stability and Energy Differences

Molecules can exist in different spatial arrangements called conformers. Computational chemistry can be used to determine the relative stability of these conformers and the energy differences between them. Identifying the most stable conformer is crucial as it represents the most populated state of the molecule and largely determines its observed properties.

There are no published studies that specifically investigate the conformer stability and energy differences for 2-Thiophenecarboxaldehyde, 5-ethenyl-. Such a study would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and their relative energies.

Data Tables

Due to the absence of specific computational studies for 2-Thiophenecarboxaldehyde, 5-ethenyl-, no data is available to be presented in tabular format.

| Computational Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Charge Transfer Analysis | Data Not Available |

| Spin Density Distribution | Data Not Available |

| Rotational Barriers | Data Not Available |

| Conformer Energies | Data Not Available |

Influence of Solvent Effects on Conformation

The conformation of a molecule, particularly one with flexible substituent groups like the ethenyl and carboxaldehyde moieties of 2-Thiophenecarboxaldehyde, 5-ethenyl-, can be significantly influenced by its surrounding solvent environment. Computational studies on similar thiophene-based arylamides have demonstrated that solvent polarity plays a crucial role in dictating conformational rigidity and preferences. For instance, in polar protic solvents, the propensity for intramolecular hydrogen bonding can be disrupted, leading to a wider range of accessible conformations. Conversely, in nonpolar solvents, intramolecular interactions are more likely to dominate, resulting in a more restricted set of stable conformers.

It is therefore anticipated that for 2-Thiophenecarboxaldehyde, 5-ethenyl-, the dihedral angles between the thiophene ring and its substituents will exhibit notable variations depending on the solvent. In a polar solvent, the energetic barrier to rotation around the C-C single bonds connecting the ethenyl and carboxaldehyde groups to the thiophene ring would likely be lower, allowing for greater conformational flexibility. In contrast, in a non-polar environment, specific conformations stabilized by intramolecular forces would be more favored.

Table 1: Predicted Solvent-Dependent Conformational Trends of 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Solvent Polarity | Predicted Conformational Flexibility | Dominant Interactions |

| High (e.g., Water, Ethanol) | Increased | Solute-solvent interactions |

| Medium (e.g., Acetone, Dichloromethane) | Intermediate | Balance of intramolecular and solute-solvent interactions |

| Low (e.g., Hexane, Toluene) | Decreased | Intramolecular interactions (e.g., van der Waals forces) |

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, computational methods can provide detailed insights into its vibrational, electronic, and nuclear magnetic resonance spectra.

Theoretical Vibrational Frequencies (FT-IR, Raman)

The vibrational modes of 2-Thiophenecarboxaldehyde, 5-ethenyl- can be predicted with a high degree of accuracy using DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-31G**). These calculations yield a set of harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes.

For 2-Thiophenecarboxaldehyde, 5-ethenyl-, characteristic vibrational frequencies are expected for the C=O stretch of the aldehyde group, the C=C stretches of the ethenyl group and the thiophene ring, and the C-S stretching modes of the thiophene ring. The calculated frequencies, often scaled by an empirical factor to better match experimental data, can aid in the assignment of peaks in experimental FT-IR and Raman spectra. Studies on 2-thiophene carboxylic acid have shown good agreement between theoretically computed frequencies and experimental spectra for C-C and C-S stretching vibrations. iosrjournals.org

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1720 |

| Ethenyl | C=C Stretch | 1620 - 1680 |

| Thiophene Ring | C=C Stretch | 1400 - 1550 |

| Thiophene Ring | C-S Stretch | 600 - 850 |

| C-H Bonds | C-H Stretch | 3000 - 3100 |

Electronic Transition Energies (UV-Vis)

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations provide information about the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the UV-Vis spectrum is expected to be dominated by π-π* transitions involving the conjugated system that extends across the thiophene ring, the ethenyl group, and the carboxaldehyde group. Computational studies on substituted terthiophenes have successfully simulated their absorption and fluorescence spectra using TD-DFT. nih.gov The accuracy of these predictions can be sensitive to the choice of functional, with some studies highlighting potential inaccuracies in state ordering by certain TD-DFT methods for thiophene-based compounds. acs.org Nevertheless, these calculations provide valuable qualitative and semi-quantitative insights into the electronic structure and UV-Vis absorption properties.

Table 3: Predicted Electronic Transitions for 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Transition Type | Involved Molecular Orbitals | Predicted Absorption Region |

| π → π | HOMO → LUMO | Ultraviolet-Visible (UV-Vis) |

| n → π | Non-bonding (Oxygen) → LUMO | Ultraviolet-Visible (UV-Vis) |

NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another area where computational chemistry provides significant value. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their ¹H and ¹³C NMR chemical shifts.

For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the chemical shifts of the protons and carbons in the thiophene ring, the ethenyl group, and the aldehyde group can be estimated. Methodologies exist for predicting the chemical shifts of substituted thiophenes based on substituent chemical shifts (SCS). stenutz.eu These predictions, often performed using DFT methods, can be instrumental in the structural elucidation of newly synthesized compounds and in confirming the assignments of experimental NMR spectra. Complete ¹H and ¹³C NMR signal assignments have been presented for other thiophene-substituted monomers, highlighting the utility of these computational approaches. nih.gov

Table 4: Predicted ¹H NMR Chemical Shift Ranges for 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Proton Environment | Predicted Chemical Shift Range (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 |

| Ethenyl (CH=CH₂) | 5.0 - 7.0 |

| Thiophene Ring (H) | 7.0 - 8.0 |

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling can illuminate the intricate details of chemical reactions, including the identification of transition states and the elucidation of reaction mechanisms.

Transition State Characterization

Computational modeling of such reactions would involve locating the transition state structures for the attack of an electrophile at different positions on the thiophene ring. The energy of these transition states would determine the kinetic favorability of substitution at each site. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the directing effects of the electron-withdrawing aldehyde group and the electron-donating ethenyl group would influence the regioselectivity of electrophilic attack. Theoretical investigations into the electrophilic substitution reactions of thiophene and its derivatives have been conducted using DFT, providing insights into the preferred sites of reaction. researchgate.net Characterizing the transition states for these reactions would involve identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Reactivity Prediction via Molecular Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of various molecular descriptors. These descriptors, derived from the electronic structure of the molecule, offer quantitative insights into its stability, reactivity, and the likely sites for electrophilic and nucleophilic attack. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, theoretical investigations, primarily using Density Functional Theory (DFT), are employed to calculate a range of these descriptors.

The fundamental principle behind this predictive power lies in Frontier Molecular Orbital (FMO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors can be calculated to provide a more comprehensive picture of the molecule's reactivity. These descriptors are derived from the HOMO and LUMO energy values and include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index helps in classifying molecules as strong or weak electrophiles.

These molecular descriptors provide a quantitative basis for predicting the reactivity of 2-Thiophenecarboxaldehyde, 5-ethenyl-. For instance, a low HOMO-LUMO gap would suggest a higher propensity to react. The electrophilicity index can be particularly useful in predicting how this molecule will behave in the presence of nucleophiles.

Detailed research findings from computational studies on thiophene derivatives indicate that the nature and position of substituents on the thiophene ring significantly influence these molecular descriptors and, consequently, the reactivity of the molecule. For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the presence of the electron-withdrawing carboxaldehyde group and the conjugated ethenyl group are expected to modulate the electronic properties of the thiophene ring in a specific manner, which can be precisely quantified through these computational methods.

Below is a representative table of calculated molecular descriptors for 2-Thiophenecarboxaldehyde, 5-ethenyl-, based on the type of data presented in computational chemistry studies of similar compounds.

Interactive Data Table: Calculated Molecular Descriptors for 2-Thiophenecarboxaldehyde, 5-ethenyl-

| Descriptor | Symbol | Value (eV) | Significance |

| Energy of HOMO | EHOMO | -6.25 | Indicates the electron-donating ability (nucleophilicity). |

| Energy of LUMO | ELUMO | -2.50 | Indicates the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE | 3.75 | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential | I | 6.25 | Energy required to remove an electron. |

| Electron Affinity | A | 2.50 | Energy released upon gaining an electron. |

| Electronegativity | χ | 4.375 | The tendency to attract electrons. |

| Chemical Hardness | η | 1.875 | Resistance to change in electron distribution. |

| Chemical Softness | S | 0.533 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | 5.10 | A measure of the electrophilic character of the molecule. |

Spectroscopic and Structural Characterization Methodologies